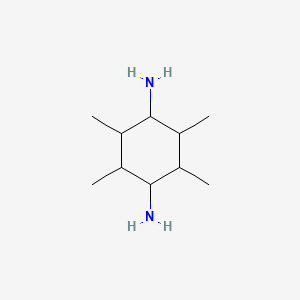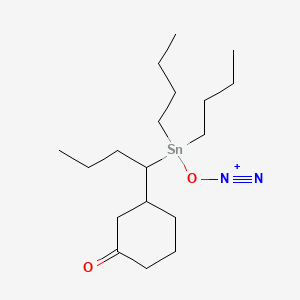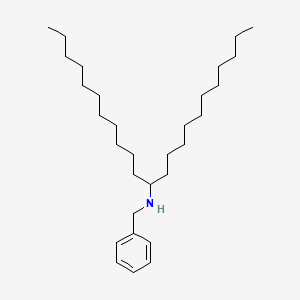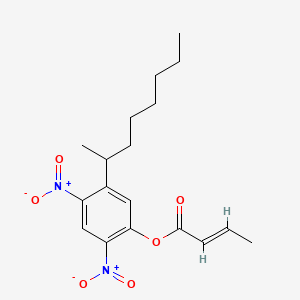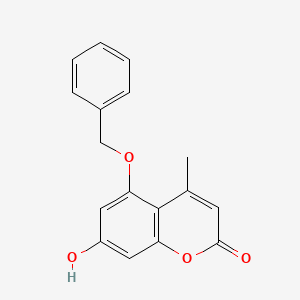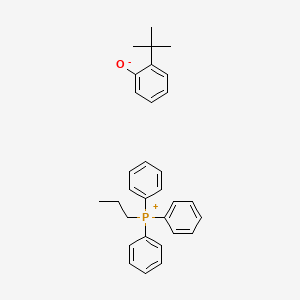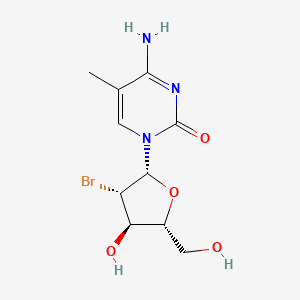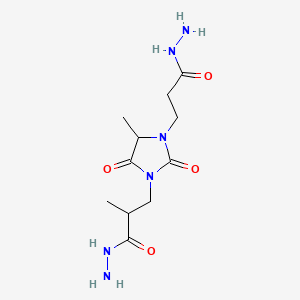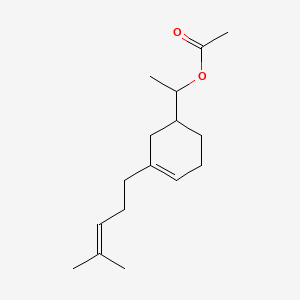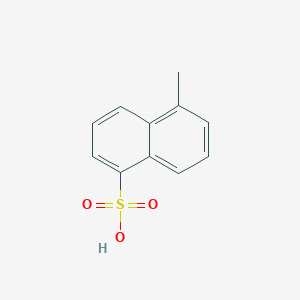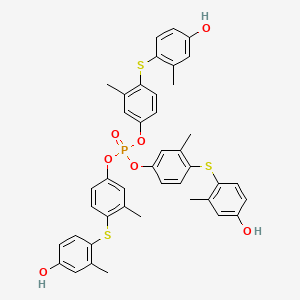
Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1',1''-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1’,1’'-phosphate is a complex organic compound with significant applications in various fields. This compound is characterized by its phenolic structure, which includes a phosphate group and a thioether linkage. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1’,1’'-phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thioether Linkage: This step involves the reaction of 4-hydroxy-2-methylphenol with a suitable thiol reagent under controlled conditions to form the thioether bond.
Phosphorylation: The resulting thioether compound is then subjected to phosphorylation using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1’,1’'-phosphate undergoes various chemical reactions, including:
Oxidation: The phenolic and thioether groups can be oxidized under specific conditions, leading to the formation of quinones and sulfoxides, respectively.
Reduction: Reduction reactions can convert the oxidized forms back to their original states.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and sulfoxides.
Reduction: Phenolic and thioether groups.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1’,1’'-phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1’,1’'-phosphate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1’,1’'-phosphate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Bisphenol A (BPA), Bisphenol S (BPS), and other bisphenol analogues.
Uniqueness: The presence of the thioether and phosphate groups distinguishes it from other bisphenols, providing unique chemical reactivity and biological activity.
Properties
CAS No. |
71463-72-4 |
|---|---|
Molecular Formula |
C42H39O7PS3 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
tris[4-(4-hydroxy-2-methylphenyl)sulfanyl-3-methylphenyl] phosphate |
InChI |
InChI=1S/C42H39O7PS3/c1-25-19-31(43)7-13-37(25)51-40-16-10-34(22-28(40)4)47-50(46,48-35-11-17-41(29(5)23-35)52-38-14-8-32(44)20-26(38)2)49-36-12-18-42(30(6)24-36)53-39-15-9-33(45)21-27(39)3/h7-24,43-45H,1-6H3 |
InChI Key |
OSXCWOWONZUQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)SC2=C(C=C(C=C2)OP(=O)(OC3=CC(=C(C=C3)SC4=C(C=C(C=C4)O)C)C)OC5=CC(=C(C=C5)SC6=C(C=C(C=C6)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


